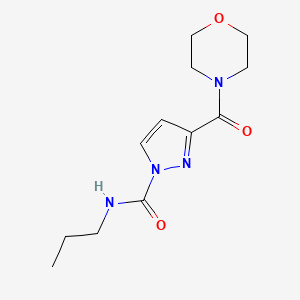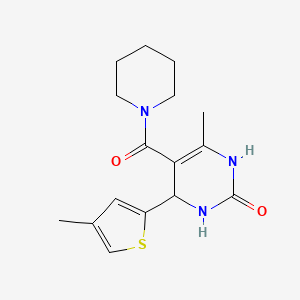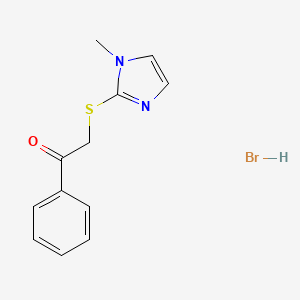![molecular formula C21H22N4O2 B3913439 N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide](/img/structure/B3913439.png)
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide
Overview
Description
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate by reacting 2,6-dimethylphenol with 3-bromopyridine in the presence of a base such as potassium carbonate.
Introduction of the Pyrazine Ring: The pyridine intermediate is then reacted with 2-chloropyrazine in the presence of a palladium catalyst to form the desired pyrazine-pyridine intermediate.
Formation of the Final Product: The final step involves the reaction of the pyrazine-pyridine intermediate with propanoyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that allow it to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Materials Science: The compound’s heterocyclic structure makes it suitable for use in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}nicotinamide
- N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-methyltetrahydro-2H-pyran-2-carboxamide
Uniqueness
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide is unique due to its specific combination of pyridine, pyrazine, and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-pyrazin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-5-3-6-16(2)20(15)27-21-17(7-4-10-24-21)13-25-19(26)9-8-18-14-22-11-12-23-18/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNWJBZWXYVMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)CCC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-phenyl-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}propanamide](/img/structure/B3913374.png)



![N'-[(2-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B3913404.png)
![4-[4-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B3913421.png)
![3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N'-{3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}propanohydrazide](/img/structure/B3913447.png)
![(Z)-[1-AMINO-2-(4-METHOXYPHENYL)ETHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE](/img/structure/B3913449.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(methylthio)acetamide](/img/structure/B3913471.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-6-methyl-2-pyridinecarboxamide](/img/structure/B3913474.png)
![N-{2-methoxy-4-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3913486.png)
![2,4-dichloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B3913492.png)

